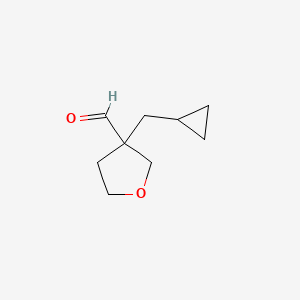![molecular formula C10H23N3O2 B15263930 2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol](/img/structure/B15263930.png)
2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol is a chemical compound with the molecular formula C10H23N3O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a triazonane ring and hydroxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol typically involves the reaction of 1,4,7-triazonane with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the triazonane ring can interact with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiodiglycol: A diol with similar hydroxyethyl groups but with a sulfur atom in the structure.
1,4-Bis(2-hydroxyethyl)piperazine: A compound with a similar piperazine ring and hydroxyethyl groups.
Uniqueness
2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol is unique due to its triazonane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H23N3O2 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)-1,4,7-triazonan-1-yl]ethanol |
InChI |
InChI=1S/C10H23N3O2/c14-9-7-12-3-1-11-2-4-13(6-5-12)8-10-15/h11,14-15H,1-10H2 |
InChI Key |
PQIBZYWPSHWHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


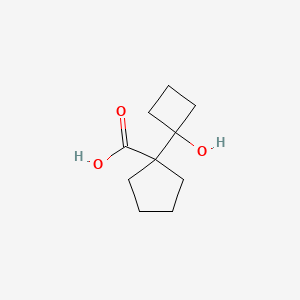
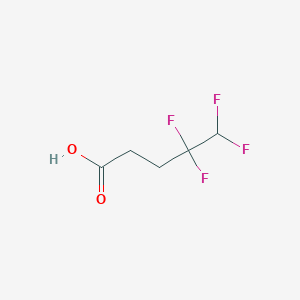
![2-[(Thiophen-2-yl)methoxy]-1,3-thiazol-5-amine](/img/structure/B15263869.png)
amine](/img/structure/B15263877.png)

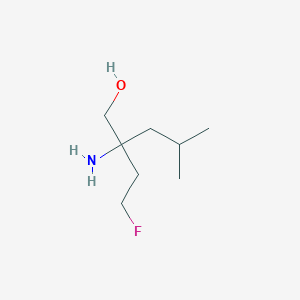
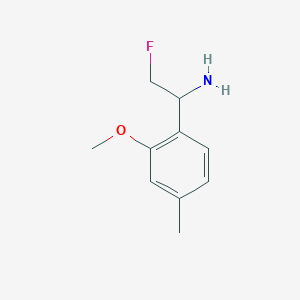
![[3-(Pyridin-2-yloxy)benzyl]amine](/img/structure/B15263916.png)

![(1-Methoxypropan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15263931.png)

![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol](/img/structure/B15263955.png)

